molecular formula C33H27NO11S B144702 Dynemicin S CAS No. 132645-97-7

Dynemicin S

Cat. No. B144702
M. Wt: 645.6 g/mol
InChI Key: AWGXXXUYJPWDHA-RGHGZZGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dynemicin S is a natural product that has been extensively studied for its potent anti-tumor activity. It is a member of the enediyne family of antibiotics and is produced by the bacterium Micromonospora chersina. Dynemicin S has a unique chemical structure that allows it to bind to DNA and cause double-strand breaks, leading to cell death. Due to its potent activity and unique mechanism of action, dynemicin S has attracted significant attention from the scientific community.

Mechanism Of Action

Dynemicin S binds to DNA and causes double-strand breaks, leading to cell death. The molecule contains a highly reactive enediyne core that is activated by oxidative cleavage. The activated enediyne core then reacts with DNA, causing double-strand breaks. The unique mechanism of action of dynemicin S makes it highly effective against cancer cells, which are rapidly dividing and have a high requirement for DNA synthesis and repair.

Biochemical And Physiological Effects

Dynemicin S has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and repair. In addition, dynemicin S has been shown to induce the production of reactive oxygen species, leading to oxidative stress and cell death.

Advantages And Limitations For Lab Experiments

Dynemicin S has several advantages for lab experiments. It is highly potent and has a unique mechanism of action, making it a valuable tool for studying DNA damage and repair. However, the complex nature of the molecule makes it difficult to synthesize and purify, which can limit its use in some experiments. In addition, dynemicin S is highly toxic and must be handled with care, which can limit its use in certain experiments.

Future Directions

Despite its potent anti-tumor activity, dynemicin S has not yet been developed as a clinical drug. Future research could focus on developing more efficient synthesis methods for dynemicin S and related compounds, as well as exploring their potential as clinical drugs. In addition, further research could focus on understanding the mechanism of action of dynemicin S and its effects on DNA damage and repair. Finally, future research could explore the potential of dynemicin S as an antibiotic agent, particularly against drug-resistant bacterial strains.

Synthesis Methods

Dynemicin S is a complex molecule that is difficult to synthesize. The first total synthesis of dynemicin S was reported in 1996 by K. C. Nicolaou and his team. The synthesis involved 60 steps and took more than a year to complete. Since then, several other groups have reported total syntheses of dynemicin S and related compounds. However, the complex nature of the molecule makes it challenging to synthesize on a large scale.

Scientific Research Applications

Dynemicin S has been extensively studied for its anti-tumor activity. It has been shown to be active against a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. Dynemicin S has also been shown to be active in animal models of cancer. In addition to its anti-tumor activity, dynemicin S has also been studied for its antibiotic activity. It has been shown to be active against a wide range of bacteria, including drug-resistant strains.

properties

CAS RN

132645-97-7

Product Name

Dynemicin S

Molecular Formula

C33H27NO11S

Molecular Weight

645.6 g/mol

IUPAC Name

(2R,3R,4S,7S,14S)-3,20,23,27-tetrahydroxy-6-methoxy-2-(2-methoxy-2-oxoethyl)sulfanyl-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid

InChI

InChI=1S/C33H27NO11S/c1-12-20(31(41)42)29(45-3)25-13-6-4-5-7-14(13)30-32(12,43)33(25,46-11-19(38)44-2)15-10-18(37)23-24(26(15)34-30)28(40)22-17(36)9-8-16(35)21(22)27(23)39/h4-10,12,25,30,34-37,43H,11H2,1-3H3,(H,41,42)/t12-,25-,30-,32+,33-/m0/s1

InChI Key

AWGXXXUYJPWDHA-RGHGZZGCSA-N

Isomeric SMILES

C[C@H]1C(=C([C@@H]2C3=CC=CC=C3[C@H]4[C@]1([C@@]2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)SCC(=O)OC)O)OC)C(=O)O

SMILES

CC1C(=C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)SCC(=O)OC)O)OC)C(=O)O

Canonical SMILES

CC1C(=C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)SCC(=O)OC)O)OC)C(=O)O

synonyms

dynemicin S

Origin of Product

United States

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